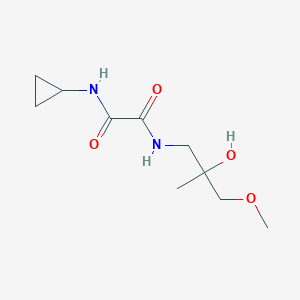

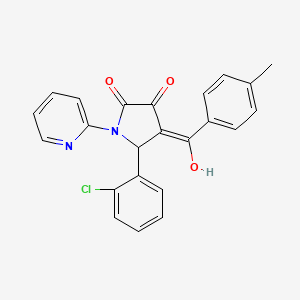

N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactivity of an Oxalamide-Based N-Heterocyclic Carbene

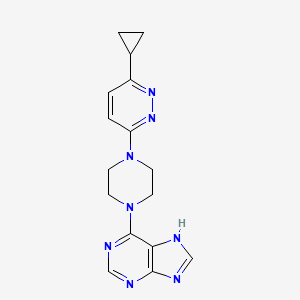

The oxalamide-based carbene, referred to as carbene 2, exhibits a range of reactivities, including cyclopropanation when treated with styrene or methylacrylate, forming products 6a and 6b. Additionally, the interaction with elemental selenium results in the formation of selenide 7, which has been structurally characterized through X-ray diffraction. The Rh complex [(COD)RhCl(2)] (10) and its dicarbonyl derivative [(CO)2RhCl(2)] (11) were also structurally characterized, with the latter's IR spectrum leading to a Tolman electronic parameter of 2068 cm−1. This parameter suggests that the diamidocarbene 2 is the least electron-donating NHC known to date. Furthermore, the dimerization of carbene 2 yields tetraamido ethylene 3, which is noted for its intense fluorescence and unexpected chemical stability. The chloro compound 1a, when treated with methanol, produces methoxide 5a, with its structure confirmed by X-ray diffraction .

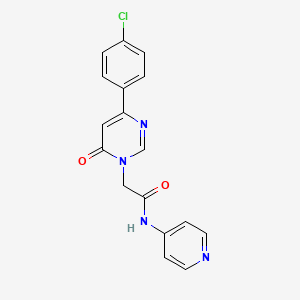

N-dealkylation of an N-cyclopropylamine by Horseradish Peroxidase

The study explores the oxidative N-dealkylation of cyclopropylamines, which are known to inactivate cytochrome P450 enzymes. The research focuses on the oxidation of N-cyclopropyl-N-methylaniline (3) by horseradish peroxidase (HRP), an enzyme capable of single electron transfer (SET) oxidation. The oxidation process was compared with that of N-isopropyl-N-methylaniline (9) and N,N-dimethylaniline (8). The results showed that the oxidation of compound 3 by HRP is complete in less than 60 minutes, yielding N-methylaniline (4), beta-hydroxypropionic acid (17), and N-methylquinolinium (16). The study provides evidence that the aminium ion formed by SET oxidation of 3 undergoes cyclopropyl ring fragmentation, leading to a distonic cation radical (14+*), which then reacts further to produce the observed products. The findings suggest a specific pathway for the fragmentation of the cyclopropyl group and the formation of the final products .

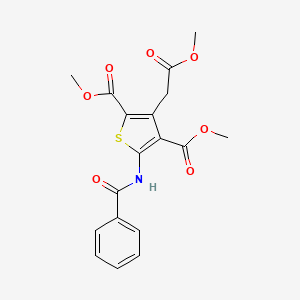

A Novel Acid-Catalyzed Rearrangement of 2-Substituted-3-(2-nitrophenyl)oxiranes

This paper presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. The synthesis involves a classical Meinwald rearrangement followed by a new rearrangement sequence. The methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones. The process is described as operationally simple and high yielding, providing a new route for the synthesis of anthranilic acid derivatives and oxalamides .

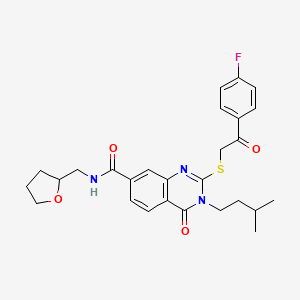

N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1): Synthesis, Oxidation, and Ligation

The synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) is achieved by reacting ArTe− (generated in situ) with N-(2-bromoethyl)phthalimide. The compound L1, upon reaction with RuCl3·xH2O, undergoes oxidation to form a novel tellura heterocycle, which is structurally characterized. The oxidation state of Te changes to +IV in this product. Additionally, the reaction of L1 with [RuCl2(p-cymene)]2 results in the formation of [RuCl2(p-cymene)·L1] (2), which is also structurally characterized. The study provides insights into the bond lengths of Te−C(alkyl), Te−C(aryl), Te−Cl, and Te−O in the context of the ligation of L1 with ruthenium(II) .

Scientific Research Applications

Reactivity and Applications in Organometallics

The reactivity of oxalamide-based carbenes, such as those related to N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide, has been explored in various chemical contexts. For instance, Braun, Frank, and Ganter (2012) investigated an oxalamide-based carbene's reactivity, demonstrating its potential in cyclopropanation reactions and the formation of selenides and Rh complexes. This study highlights the versatility of such compounds in synthetic organic and organometallic chemistry, providing valuable insights into their reactivity patterns and potential applications in catalysis and material science. The findings could pave the way for novel synthetic routes and methodologies, leveraging the unique properties of oxalamide-based carbenes (Braun, M., Frank, W., & Ganter, C., 2012).

Applications in Polymer Science

In the field of polymer science, N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been extensively studied for their biomedical applications, including drug delivery systems. Kopeček and Baẑilová (1973) explored the radical polymerization and copolymerization of N-(2-hydroxypropyl)methacrylamide, a compound related to N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide. Their research contributed to understanding the polymerization kinetics and the impact of hydrophilic media on these processes, paving the way for the development of HPMA copolymers with tailored properties for medical applications (Kopeček, J., & Baẑilová, H., 1973).

Environmental Degradation Studies

Yih, Swithenbank, and McRae (1970) investigated the transformations of certain herbicides in soil, which is relevant for understanding the environmental fate of structurally related compounds like N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide. Their study on the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil underscores the importance of investigating the environmental degradation pathways of such compounds to assess their persistence and potential environmental impact (Yih, R. Y., Swithenbank, C., & McRae, D. H., 1970).

properties

IUPAC Name |

N'-cyclopropyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(15,6-16-2)5-11-8(13)9(14)12-7-3-4-7/h7,15H,3-6H2,1-2H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKOOECFEIJLPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1CC1)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2523190.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)

![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)